molecular formula C18H20N4O5S B2679864 (1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251550-94-3

(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2679864
CAS No.: 1251550-94-3
M. Wt: 404.44
InChI Key: UJEJWNHRZJUMQQ-UHFFFAOYSA-N
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Description

(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Metal Complexation

A study focusing on the structural and theoretical aspects of 2-acylmethyl-4,4-dimethyl-2-oxazolines, which share a structural resemblance to the compound , highlighted the potential of such compounds in coordination chemistry and metal-mediated catalysis. The research unveiled the existence of these materials in the enamine tautomeric form in solid phase and likely in solution as well, suggesting their stability and reactivity. This insight opens avenues for exploring (1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone in similar applications, particularly in forming complex metal derivatives that could be pivotal in catalysis and other chemical transformations (Jones et al., 2013).

Novel Syntheses and Structural Insights

Research into the synthesis of related heterocyclic compounds, such as 1,2,3-benzotriazinones from 2-(o-aminophenyl)oxazolines, provides a template for synthesizing novel compounds with potentially significant biological or chemical properties. Such methodologies could inspire novel synthetic routes for our compound, potentially unlocking new bioactive or chemically significant derivatives. The detailed structural characterization of these synthesized compounds further aids in understanding the molecular configuration, which is crucial for any potential application in drug design or material science (Rocha-Alonzo et al., 2017).

Antiproliferative and Antitumoral Activity

A study on the synthesis and evaluation of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones highlighted the potential of such compounds in exhibiting promising in vitro anticoronavirus and antitumoral activity. This suggests that compounds with a similar structural framework, including the one , could be explored for their antiviral and anticancer properties, underscoring the importance of structural motifs in medicinal chemistry (Jilloju et al., 2021).

Structural Exploration and Hirshfeld Surface Analysis

A study involving the synthesis and structural exploration of a morpholino methanone derivative provided insights into the molecular conformation and stability, emphasizing the role of inter and intra-molecular hydrogen bonds. Such an analysis is pertinent to understanding the chemical and physical properties of this compound, potentially guiding its applications in pharmaceuticals or material science (Prasad et al., 2018).

Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-12-14(13(2)27-20-12)11-22-15-5-3-4-6-16(15)28(24,25)17(19-22)18(23)21-7-9-26-10-8-21/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEJWNHRZJUMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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